反式-4-苯基-2-丁烯酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of ethyl trans-4-phenyl-2-butenoate and related compounds involves various chemical reactions. For instance, ethyl 2-methyl-2,3-butadienoate can undergo [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the formation of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003). Another approach for synthesizing ethyl 2-butenoate, a related compound, uses 2-butenoate acid, ethanol, and sulphuric acid under specific conditions to achieve an 84% yield (Chen Zhi-yun, 2007).

Molecular Structure Analysis

The molecular structure of ethyl trans-4-phenyl-2-butenoate and its analogs has been characterized using various spectroscopic methods. For example, the synthesis and crystal structure of a related compound, (E)-ethyl 2-(5-(3-methyl-2-butenyloxy)-2-(3-(4-(3-methyl-2-butenyloxy)phenyl)acryloyl)phenoxy)acetate, was confirmed by FT-IR, 1H-NMR spectroscopy, ESI-MS, and X-ray single-crystal diffraction, revealing a monoclinic structure (Wang et al., 2011).

Chemical Reactions and Properties

Ethyl trans-4-phenyl-2-butenoate participates in various chemical reactions due to its reactive double bond. For example, it can undergo photochemical reactions in alcoholic solutions to form ω-substituted esters, demonstrating its reactivity towards photo-induced transformations (Tokuda, Watanabe, & Itoh, 1978).

Physical Properties Analysis

The physical properties of ethyl trans-4-phenyl-2-butenoate and similar compounds are influenced by their molecular structure. For instance, the presence of ethyl and phenyl groups affects the compound's solubility and melting point. Detailed analysis of these properties requires specific experimental data.

Chemical Properties Analysis

The chemical properties of ethyl trans-4-phenyl-2-butenoate are characterized by its reactivity in various synthetic routes. The compound's ethyl ester group and phenyl-substituted double bond make it a versatile intermediate for the synthesis of complex organic molecules. Its reactivity with nucleophiles and electrophiles, as well as its participation in cycloaddition reactions, are of particular interest (Guan & Shi, 2009).

科学研究应用

医药合成

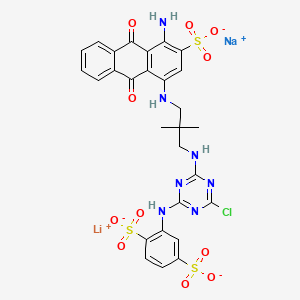

“反式-4-苯基-2-丁烯酸乙酯”作为中间体用于合成具有药理活性的分子 {svg_1} {svg_2}。这意味着它在各种药物和药品的生产中起着至关重要的作用。

不对称催化炔化

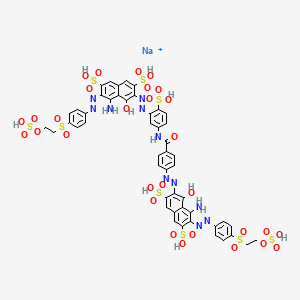

该化合物用于乙醛的不对称催化炔化 {svg_3} {svg_4}。 该过程产生具有广泛应用的吸引人的合成子,例如 (+)-四氢吡喃环醇 {svg_5} {svg_6}。

有机化学研究

作为一种化学化合物,“反式-4-苯基-2-丁烯酸乙酯”经常用于有机化学研究 {svg_7} {svg_8}。其性质和反应可以提供对类似化合物行为的宝贵见解。

化学教育

在教育环境中,“反式-4-苯基-2-丁烯酸乙酯”可用于演示各种化学反应和原理 {svg_9} {svg_10}。其反应可用于说明催化、反应机理和立体化学等概念。

工业应用

在化学工业中,“反式-4-苯基-2-丁烯酸乙酯”可用于生产各种产品 {svg_11} {svg_12}。其性质使其成为合成复杂有机化合物的宝贵成分。

环境科学

在环境科学中,“反式-4-苯基-2-丁烯酸乙酯”可用于与污染和污染相关的研究 {svg_13} {svg_14}。其在环境中的存在和行为可以提供有关人类活动对环境影响的宝贵信息。

安全和危害

Ethyl trans-4-phenyl-2-butenoate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of inhalation, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .

属性

IUPAC Name |

ethyl (E)-4-phenylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3/b10-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZBCBTUPJJIKA-UXBLZVDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。